molecular formula C8H4BrN3 B12822921 7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile

7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile

Cat. No.: B12822921
M. Wt: 222.04 g/mol
InChI Key: MHFGDXMUCVQVNR-UHFFFAOYSA-N
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Description

7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3 and a molecular weight of 222.04 g/mol . This compound is characterized by a bromine atom attached to a pyrrolo[1,2-b]pyridazine ring system, which also contains a carbonitrile group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile typically involves the bromination of pyrrolo[1,2-b]pyridazine-3-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the pyrrolo[1,2-b]pyridazine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination step .

Chemical Reactions Analysis

Types of Reactions

7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and carbonitrile group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-b]pyridazine-3-carbonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloropyrrolo[1,2-b]pyridazine-3-carbonitrile: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    7-Iodopyrrolo[1,2-b]pyridazine-3-carbonitrile:

Uniqueness

7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

7-bromopyrrolo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-8-2-1-7-3-6(4-10)5-11-12(7)8/h1-3,5H

InChI Key

MHFGDXMUCVQVNR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NN2C(=C1)Br)C#N

Origin of Product

United States

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